1-Oxa-8-azaspiro[4.6]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound with the CAS Number: 1308384-34-0. It has a molecular weight of 169.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C9H15NO2 . The Inchi Code is 1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The core structures of 1-oxa-8-azaspiro[4.6]undecan-9-one and related compounds are found in natural and synthetic products with significant biological activities. These structures represent challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Biological and Pharmacological Applications
- Certain derivatives of this compound have shown potent antihypertensive properties in spontaneously hypertensive rats, suggesting potential applications in hypertension treatment (Clark et al., 1983).
- Spirocyclic derivatives of this compound have been employed in the synthesis of new fluoroquinolone derivatives, with antibacterial activity against gram-positive and gram-negative bacteria, indicating their use in antibiotic development (Lukin et al., 2022).
- This compound derivatives have been synthesized and evaluated as candidate radioligands for sigma-1 receptors, demonstrating potential in brain imaging and neurological research (Tian et al., 2020).
- Trisubstituted urea derivatives based on 1-oxa-4,9-diazaspiro[5.5]undecan-9-one have been identified as potent soluble epoxide hydrolase inhibitors, with applications in treating chronic kidney diseases (Kato et al., 2014).
- Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown promise as dual µ-opioid receptor agonists and sigma-1 receptor antagonists, indicating potential in pain treatment (García et al., 2019).
Chemical Reactivity and Structural Analysis
- The lactone rings in certain spiro compounds, including this compound, exhibit specific conformational properties that are crucial in their chemical behavior and potential applications (Zukerman-Schpector et al., 1999).
- Enhanced reactivity has been observed in certain spiro compounds like this compound in specific chemical reactions, highlighting their versatility in synthetic chemistry (Rashevskii et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.6]undecan-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-4-9(5-6-10-8)3-1-7-12-9/h1-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSVAPURNUMQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NCC2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.